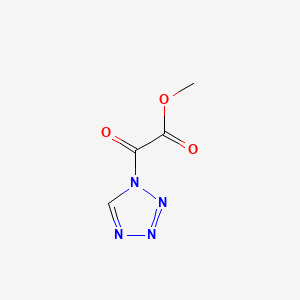

Methyl oxo(1H-tetrazol-1-yl)acetate

説明

Methyl oxo(1H-tetrazol-1-yl)acetate is a heterocyclic compound featuring a tetrazole ring substituted with an oxoacetate ester group. Tetrazoles are nitrogen-rich aromatic rings known for their metabolic stability and bioisosteric properties, often serving as carboxylic acid mimics in drug design . This compound is utilized as a key intermediate in synthesizing pharmaceuticals, particularly antibiotics and antihypertensive agents, due to its ability to enhance solubility and bioavailability .

特性

CAS番号 |

177980-13-1 |

|---|---|

分子式 |

C4H4N4O3 |

分子量 |

156.101 |

IUPAC名 |

methyl 2-oxo-2-(tetrazol-1-yl)acetate |

InChI |

InChI=1S/C4H4N4O3/c1-11-4(10)3(9)8-2-5-6-7-8/h2H,1H3 |

InChIキー |

ZBHRCSXKSJHARB-UHFFFAOYSA-N |

SMILES |

COC(=O)C(=O)N1C=NN=N1 |

同義語 |

1H-Tetrazole-1-aceticacid,alpha-oxo-,methylester(9CI) |

製品の起源 |

United States |

類似化合物との比較

Structural Analogues and Substituent Effects

The table below compares Methyl oxo(1H-tetrazol-1-yl)acetate with structurally related compounds, focusing on substituents, physicochemical properties, and applications:

Key Observations:

- Ester vs. Acid Groups: The methyl/ethyl ester derivatives (e.g., Methyl oxo(1H-tetrazol-1-yl)acetate) exhibit higher lipophilicity compared to the carboxylic acid analogs (e.g., 2-(1H-Tetrazol-1-yl)acetic acid), which may enhance membrane permeability in drug delivery .

- Heterocycle Replacement: Replacing tetrazole with imidazole (e.g., Ethyl 1H-imidazole-1-acetate) alters hydrogen-bonding capacity and aromaticity, shifting applications from antibiotics to agrochemicals .

Pharmacological and Chemical Performance

Antioxidant Activity

- Amino-Tetrazole Analogs: (5-Amino-1H-tetrazol-1-yl)acetic acid shows moderate antioxidant activity, suggesting that amino groups may stabilize radical intermediates less effectively than hydrazide moieties .

Stability and Reactivity

- Methyl oxo(1H-tetrazol-1-yl)acetate’s ester group confers hydrolytic sensitivity under acidic/basic conditions, whereas the ethyl ester in Ethyl 2-(5-methyl-1H-tetrazol-1-yl)acetate requires refrigeration (2–8°C) to prevent decomposition .

- The free carboxylic acid in 2-(1H-Tetrazol-1-yl)acetic acid enhances coordination with metal ions, making it valuable in metallodrug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。